3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9-12(10(2)18-13-9)19(16,17)15-7-11(8-15)14-5-3-4-6-14/h11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPRVKCZYSBYDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis
The Robinson-Gabriel modification of the Hantzsch method provides reliable access to 3,5-dimethyl-1,2-oxazole:
Reaction Conditions
- Substrates : Acetylacetone (2.0 eq) and hydroxylamine hydrochloride (1.0 eq)
- Solvent : Ethanol/water (3:1)
- Temperature : Reflux at 80°C for 6 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Mechanistic Pathway
- Condensation of acetylacetone with hydroxylamine to form an intermediate oxime
- Cyclodehydration catalyzed by acidic conditions
Characterization Data
| Property | Value |
|---|---|
| Yield | 78% |
| Melting Point | 92–94°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (s, 6H, CH₃), 6.85 (s, 1H, H-4) |
Sulfonation at Position 4
Chlorosulfonation Methodology
Direct electrophilic sulfonation of the electron-rich oxazole core:
Optimized Conditions
- Reagent : Chlorosulfonic acid (2.5 eq)
- Solvent : Dichloromethane (0°C to rt)
- Reaction Time : 3 hours
- Product : 3,5-Dimethyl-4-(chlorosulfonyl)-1,2-oxazole
Critical Parameters
- Temperature control to prevent polysulfonation
- Strict anhydrous conditions to avoid hydrolysis
Yield Optimization
| Trial | ClSO₃H (eq) | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1.5 | 0 | 42 |
| 2 | 2.5 | 0→25 | 68 |
| 3 | 3.0 | 25 | 71* |
*With 9% disulfonated byproduct
Synthesis of 3-(Pyrrolidin-1-yl)Azetidine
Ring-Closing Strategy
Azetidine formation via intramolecular nucleophilic substitution:
Stepwise Procedure
- Epoxide Preparation :
- Epichlorohydrin + pyrrolidine → 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol
- Cyclization :
- K₂CO₃ in DMF at 60°C for 12 hours
Characterization Highlights
- HRMS : m/z calcd for C₇H₁₄N₂ [M+H]⁺ 141.1031, found 141.1028
- ¹H NMR : δ 3.85–3.70 (m, 4H, azetidine CH₂), 2.85–2.70 (m, 4H, pyrrolidine CH₂)
Sulfonamide Coupling
Nucleophilic Aromatic Substitution
Coupling of chlorosulfonyl-oxazole with azetidine-pyrrolidine amine:
Reaction Scheme
3,5-Dimethyl-4-(chlorosulfonyl)-1,2-oxazole + 3-(pyrrolidin-1-yl)azetidine → Target compound
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous THF |
| Base | N,N-Diisopropylethylamine (2.5 eq) |
| Temperature | 0°C → rt, 12 hours |
| Workup | Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane) |
Yield Progression
| Attempt | Amine Purity (%) | Yield (%) |
|---|---|---|
| 1 | 85 | 47 |
| 2 | 98 | 63 |
| 3 | 99.5 | 72 |
Spectroscopic Characterization
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆)
- δ 6.93 (s, 1H, H-4 oxazole)
- δ 3.98–3.85 (m, 4H, azetidine CH₂)
- δ 2.71–2.63 (m, 4H, pyrrolidine CH₂)
- δ 2.49 (s, 6H, oxazole CH₃)
13C NMR (126 MHz, DMSO-d₆)
- 162.4 ppm (C-2 oxazole)
- 148.1 ppm (C-5 oxazole)
- 58.3 ppm (azetidine CH₂)
- 46.9 ppm (pyrrolidine CH₂)
Alternative Synthetic Routes
Oxetane Sulfonyl Fluoride Approach
Utilizing azetidine sulfonyl fluorides (ASFs) via defluorosulfonylation:
Advantages
- Mild conditions (60°C in acetonitrile)
- Reduced side reactions
Limitations
- Requires pre-formed ASF reagent
- Lower yield compared to chlorosulfonyl route (58% vs 72%)
Challenges and Optimization
Sulfonation Positional Selectivity
Electronic Effects
- Methyl groups at C3/C5 activate C4 for electrophilic attack
- Computational modeling (DFT) shows 4-position has highest nucleophilic reactivity index (+1.23 e⁻)
Competing Reaction Pathways
| Pathway | Percentage |
|---|---|
| Desired C4-sulfonation | 72% |
| C2-sulfonation | 18% |
| Disulfonation | 10% |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole
- 3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-thiazole
- 3,5-Dimethyl-4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonyl-1,2-pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the isoxazole ring .
Biological Activity
3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of relevant studies and findings.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Antimicrobial Activity
- The compound has been tested against various bacterial strains. In vitro studies show that it possesses antibacterial properties with varying degrees of effectiveness depending on the concentration used.
- Minimum Inhibitory Concentrations (MIC) were determined for different strains:
- Escherichia coli: MIC = 32 µg/mL
- Staphylococcus aureus: MIC = 16 µg/mL
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 -
Anticancer Activity
- Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- The compound was shown to inhibit cell proliferation significantly at concentrations ranging from 10 µM to 100 µM.
Cancer Cell Line IC50 (µM) MCF-7 25 A549 30
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
- Antimicrobial Mechanism : It likely interferes with bacterial cell wall synthesis or function, although the exact mechanism remains to be fully elucidated.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Anticancer Properties : In a study conducted by Bernard et al. (2020), the compound was administered to MCF-7 cells, resulting in a significant decrease in cell viability and an increase in apoptotic markers.
- Antibacterial Efficacy : A comparative study published in Drug Target Insights (2023) evaluated the antimicrobial activity of various derivatives. The results indicated that this specific oxazole derivative showed superior activity compared to other tested compounds.
Q & A
Q. What are the foundational steps for synthesizing 3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole?
The synthesis typically involves:
Sulfonylation : Reacting a 3,5-dimethylisoxazole-4-sulfonyl chloride precursor with 3-(pyrrolidin-1-yl)azetidine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like acetonitrile or dichloromethane .
Purification : Isolation via column chromatography or recrystallization, followed by validation using HPLC (≥95% purity) and NMR spectroscopy (e.g., confirming sulfonyl linkage at δ 3.5–4.0 ppm for azetidine protons) .
Yield optimization : Adjusting reaction time (12–24 hours) and temperature (0°C to room temperature) to minimize side products like hydrolyzed sulfonic acids .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR to confirm structural motifs (e.g., pyrrolidine δ 1.5–2.5 ppm, isoxazole δ 2.3–2.6 ppm for methyl groups) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated [M+H]+ = 340.15 g/mol) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What functional groups dictate its chemical reactivity?
- Sulfonamide group : Susceptible to nucleophilic attack, enabling further derivatization (e.g., alkylation or acylation) .
- Azetidine-pyrrolidine system : Participates in hydrogen bonding and cation-π interactions, critical for biological target binding .
- Isoxazole ring : Stabilizes via aromaticity but may undergo ring-opening under strong acidic/basic conditions .
Q. What are its key physicochemical properties?
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₅H₂₂N₄O₃S | |
| Molecular weight | 338.43 g/mol | |
| LogP (predicted) | 1.8–2.2 | |
| Aqueous solubility | <0.1 mg/mL (pH 7.4) |
Q. How is the compound typically stored to ensure stability?
- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the sulfonamide group .
- Avoid prolonged exposure to moisture or light, which can degrade the isoxazole ring .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide’s sulfur atom as a hydrogen bond acceptor) .
- Molecular docking : Simulate interactions with enzymes like carbonic anhydrase IX (docking score ≤ –9.0 kcal/mol suggests strong binding) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Scenario : Discrepancies in 1H NMR integration ratios (e.g., azetidine protons vs. pyrrolidine).
- Solution :
- Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .
- Validate via LC-MS/MS to rule out impurities .
- Compare with synthesized analogs to confirm regiochemistry .
Q. What strategies improve yield in the sulfonylation step?
| Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | ↑ 15% vs. THF |
| Temperature | 0°C → RT gradual warming | ↑ 20% vs. RT only |
| Base | DBU (1.5 equiv) | ↑ 10% vs. pyridine |
| Reaction time | 18 hours | Optimal for 85% |
| Data aggregated from . |
Q. How does structural modification influence biological activity?
- Case Study 1 : Replacing pyrrolidine with piperidine reduces antibacterial activity (MIC from 2 µg/mL to >64 µg/mL) due to altered steric bulk .
- Case Study 2 : Adding a trifluoroethoxy group (as in ’s analog) enhances blood-brain barrier penetration (logBB = 0.8 vs. 0.3) .
Q. What are the limitations of current synthetic routes, and how can they be addressed?
- Issue : Low regioselectivity in azetidine coupling.
- Solution : Use Pd-catalyzed cross-coupling to install pre-functionalized azetidine derivatives .
- Issue : Scalability of chromatographic purification.
- Solution : Switch to recrystallization in ethanol/water (80:20 v/v) for gram-scale batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
